molecular formula C16H17NO B5091315 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol

Cat. No.: B5091315
M. Wt: 239.31 g/mol
InChI Key: INQGOEXXFRCTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol (CAS: 82965-56-8) is a synthetic tetrahydroisoquinoline (THIQ) derivative offered for research purposes. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, present in a variety of bioactive compounds and drugs . This specific compound is structurally related to other investigated THIQ derivatives, such as MHTP, which has demonstrated significant anti-inflammatory properties in preclinical models . Research into THIQ analogs indicates their potential value in neurological studies; certain derivatives have shown neuroprotective, anti-inflammatory, and antioxidative properties, making them subjects of interest for investigating complex neurodegenerative conditions . The compound is provided with high purity and is intended for use in chemical and pharmacological research to further explore the mechanism of action and therapeutic potential of tetrahydroisoquinoline-based molecules. This product is strictly for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGOEXXFRCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C to afford the tetrahydroisoquinoline scaffold .

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenolic Hydroxyl Group

The phenolic hydroxyl group participates in nucleophilic substitution reactions, enabling functionalization of the aromatic ring. Key findings include:

  • Alkylation Reactions : The hydroxyl group undergoes O-alkylation with alkyl halides under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields the methyl ether derivative .

  • Acylation Reactions : Acetylation occurs with acetic anhydride or acetyl chloride, producing the corresponding acetate ester.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
Methyl iodideK₂CO₃, DMF, 60°C4-[(1,2,3,4-TIQ-2-yl)methyl]anisole78
Acetic anhydridePyridine, RT, 24 h4-[(1,2,3,4-TIQ-2-yl)methyl]phenyl acetate85

Reductive Amination and Alkylation at the Tetrahydroisoquinoline Nitrogen

The tertiary amine in the tetrahydroisoquinoline (TIQ) ring undergoes alkylation or reductive amination. Notable examples:

  • Methylation : Reaction with formaldehyde and sodium cyanoborohydride (NaBH₃CN) under acidic conditions introduces a methyl group at the nitrogen .

  • Arylalkylation : Suzuki coupling with aryl boronic acids introduces aryl groups at the nitrogen, enhancing structural diversity .

Mechanistic Insight :
The reaction proceeds via imine formation followed by reduction, as demonstrated in the synthesis of N-aryl-TIQ derivatives using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) .

Oxidation Reactions

The tetrahydroisoquinoline core is susceptible to oxidation:

  • Aromatic Ring Oxidation : Treatment with strong oxidants like KMnO₄ converts the tetrahydroisoquinoline to a fully aromatic isoquinoline derivative .

  • Phenol Oxidation : The phenolic group can be oxidized to a quinone under harsh conditions (e.g., Fremy’s salt).

Cyclization and Ring-Opening Reactions

  • Intramolecular Cyclization : Under acidic conditions (e.g., HCl/EtOH), the compound undergoes cyclization to form polycyclic structures, leveraging the nucleophilicity of the TIQ nitrogen .

  • Ring-Opening with Nucleophiles : The TIQ ring opens in the presence of nucleophiles like cyanide, forming substituted phenethylamine derivatives.

Biological Activity Modulation via Structural Modifications

Research on analogous compounds reveals how chemical modifications impact bioactivity:

  • Hydroxyl Group Replacement : Substituting the phenolic -OH with halogens (e.g., F, Cl) or amino groups alters receptor binding affinities. For example, fluorination increases κ-opioid receptor selectivity .

  • TIQ Core Modifications : Adding methyl or aryl groups to the TIQ nitrogen enhances metabolic stability and bioavailability .

Table 2: Impact of Substituents on Biological Activity

Modification SiteSubstituentBiological EffectReference
Phenolic -OHF1480-fold κ-opioid selectivity
TIQ NitrogenCH₃Improved metabolic stability

Stability and Degradation Pathways

  • Acid/Base Hydrolysis : The carbamate linkage (if present) hydrolyzes under acidic or basic conditions, yielding phenolic byproducts .

  • Photodegradation : UV exposure induces radical formation at the phenolic ring, leading to dimerization or oxidative cleavage.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate in the development of new pharmaceuticals. Its structure is closely related to several bioactive molecules, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit potential anticancer properties. For instance, compounds similar to 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor progression. A study highlighted its ability to inhibit cathepsin B and calpain-2, which are implicated in cancer metastasis and progression .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress . This makes it a candidate for further investigation in conditions like Alzheimer's disease.

Antiepileptic Properties

Studies have suggested that certain tetrahydroisoquinoline derivatives can influence ion channels relevant to epilepsy treatment. The modulation of sodium and potassium channels by these compounds indicates their potential as antiepileptic agents .

Pharmacological Applications

Beyond its medicinal chemistry implications, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol has notable pharmacological applications.

Receptor Interaction

This compound has been investigated for its interaction with various receptors including estrogen receptors and G-protein coupled receptors (GPCRs). Such interactions are crucial for developing drugs aimed at hormonal therapies and other receptor-mediated actions .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes such as NADPH quinone oxidoreductase suggests its potential use in treating diseases where oxidative stress plays a critical role . This aspect is particularly relevant in the context of metabolic disorders and certain cancers.

Synthesis and Structural Variability

The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol can be achieved through various methods including Suzuki coupling reactions followed by reductive cyclization processes . The modular approach allows for the introduction of diverse substituents on both aromatic rings, enhancing the compound's versatility for further functionalization.

Material Science Applications

In addition to biological applications, this compound's unique chemical structure makes it suitable for material science applications.

Polymer Chemistry

Research into the incorporation of tetrahydroisoquinoline derivatives into polymer matrices has shown promise in developing advanced materials with tailored properties such as increased thermal stability and mechanical strength .

Sensor Development

The electronic properties of compounds like 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol make them candidates for sensor applications where they can be used to detect environmental pollutants or biological markers .

Mechanism of Action

The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction leads to the activation of dopamine receptors, which in turn triggers downstream signaling pathways involved in various neurological processes. The compound’s ability to mimic dopamine’s effects makes it a potential therapeutic agent for conditions characterized by dopamine deficiency or dysregulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest analogs differ in substituent positions, functional groups, and pharmacological targets. Key structural variations include:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Pharmacological Target/Activity Key Evidence ID
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol Phenol at para-position, methyl bridge to tetrahydroisoquinoline 269.34 (calculated) Not explicitly stated
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-phenol 6,7-Dimethoxy groups on tetrahydroisoquinoline; phenol at position 4 301.35 Orexin receptor modulation (inferred)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-... (Compounds 20–24) Alkoxy and benzyl groups at positions 6,7; acetamide side chain 500–600 (varies) Selective orexin-1 receptor antagonists
1-[(4-Hydroxyphenyl)methyl]-7-methoxy-2-methyl-... (HMDB0038725) Methyl and methoxy groups; phenol at position 4 313.37 Metabolite (unspecified activity)
N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-... (25g) Cyclopropylmethyl and methylamino groups at position 6 ~550 Antagonist optimization studies

Key Observations :

  • Substituent Position : The position of methoxy or hydroxy groups (e.g., 6,7 vs. 4) significantly impacts receptor selectivity. For example, 6,7-dimethoxy derivatives (e.g., compounds in ) show enhanced orexin-1 receptor antagonism compared to unsubstituted analogs.
  • Side Chains : Acetamide or benzylcarbamoyl groups (e.g., ) improve solubility and binding affinity, while bulky substituents like naphthalene (compound 54 in ) reduce yield but enhance lipophilicity.
  • Phenol vs. Methoxy: Phenol groups (as in the target compound) may confer hydrogen-bonding capacity, whereas methoxy groups (e.g., ) enhance metabolic stability.
Receptor Binding and Selectivity
  • Orexin-1 Antagonism: Compounds with 6,7-dimethoxy and benzylacetamide side chains (e.g., ) exhibit nanomolar affinity for orexin-1 receptors, attributed to interactions with hydrophobic pockets in the receptor’s active site.
  • Anti-Coronavirus Activity : Derivatives with heterocyclic moieties (e.g., pyridinyl in ) show preliminary activity against coronaviruses, though the target compound lacks direct evidence.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound ID (Evidence) Melting Point/State NMR Shifts (Key Protons) Mass Spec (m/z)
Target Compound Not reported Phenol -OH (~5 ppm, broad) Not available
Compound 51 () White solid Acetamide NH: 6.2 ppm (s) 509 [M+H]+
Compound 28a () Crystalline solid Aromatic protons: 6.8–7.4 ppm 464 [M+H]+
Compound 25g () Yellow solid Cyclopropyl CH: 0.5–1.2 ppm (m) 553 [M+H]+

Notes:

  • Mass spectrometry confirms molecular ions (e.g., [M+H]+) in all analogs, ensuring structural fidelity .

Biological Activity

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is a synthetic compound derived from isoquinoline, a class of alkaloids known for their diverse biological activities. This compound has garnered attention due to its structural similarity to dopamine, a crucial neurotransmitter involved in various neurological functions. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is C16H17NO, with a molecular weight of 275.77 g/mol. The compound exists as a hydrochloride salt and is characterized by the following structural features:

PropertyValue
Molecular FormulaC16H17NO
Molecular Weight275.77 g/mol
IUPAC Name4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol; hydrochloride
InChI KeyOOTZCPGWSDYXMD-UHFFFAOYSA-N

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol acts primarily as a dopamine agonist , binding to dopamine receptors (specifically D2-like receptors). This interaction modulates neurotransmitter release and neuronal activity, which can lead to therapeutic effects in conditions such as Parkinson's disease and Tourette's syndrome .

Key Mechanisms:

  • Dopamine Receptor Binding : The compound mimics dopamine's action by binding to its receptors.
  • Neurotransmitter Modulation : It influences the release of other neurotransmitters, potentially improving motor function and reducing symptoms associated with dopamine deficiency.

Neuroprotective Effects

Research indicates that 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol exhibits neuroprotective properties. In vitro studies have shown that it can protect dopaminergic neurons from oxidative stress and apoptosis.

Antioxidant Activity

The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells. This property is critical in preventing neurodegenerative diseases where oxidative damage is prevalent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that treatment with the compound significantly reduced neuronal death in models of oxidative stress.
  • Behavioral Studies : In animal models of Parkinson's disease, administration of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol improved motor functions and reduced symptoms associated with the disease.
  • Comparative Analysis : When compared to other tetrahydroisoquinoline derivatives, this compound showed superior binding affinity to dopamine receptors and enhanced neuroprotective effects .

Potential Therapeutic Applications

Given its biological activities, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol holds promise as a therapeutic agent in treating:

  • Parkinson’s Disease : By acting as a dopamine agonist.
  • Tourette’s Syndrome : Potentially alleviating tic disorders through neurotransmitter modulation.

Q & A

Q. What are the common synthetic routes for 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol derivatives?

Synthesis typically involves condensation reactions between tetrahydroisoquinoline precursors and phenolic aldehydes or ketones. For example:

  • Stepwise alkylation : Reacting tetrahydroisoquinoline with halogenated phenolic derivatives in polar solvents (e.g., DMF) under basic conditions (e.g., Na₂CO₃) .
  • Amide coupling : Using reagents like BOP or HATU to form bonds between tetrahydroisoquinoline amines and phenolic carboxylic acids .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., ethyl acetate) are standard .
    Key challenges include controlling regioselectivity and minimizing byproducts during alkylation.

Q. Which analytical techniques confirm the structure of synthesized derivatives?

  • ¹H/¹³C NMR : Critical for verifying substituent positions. For instance, aromatic protons in the phenolic ring appear at δ 6.6–7.4 ppm, while tetrahydroisoquinoline methylene protons resonate at δ 2.4–3.2 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 500 [M+H]⁺) confirm molecular weight .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can NMR data discrepancies arise during synthesis, and how are they resolved?

Discrepancies often stem from:

  • Conformational flexibility : Rotamers in solution may split signals (e.g., δ 4.5–5.0 ppm for benzylic protons) .
  • Impurity masking : Byproducts (e.g., unreacted amines) can overlap target signals. Use 2D NMR (COSY, HSQC) to isolate peaks .
  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift aromatic protons. Cross-reference with synthetic intermediates .

Q. What methodologies assess the pharmacological activity of tetrahydroisoquinoline-phenol hybrids?

  • Enzyme inhibition assays : For acetylcholinesterase, use Ellman’s method with donepezil as a positive control. Measure IC₅₀ via spectrophotometric monitoring of thiocholine production .
  • Receptor binding studies : Radioligand displacement assays (e.g., [³H]spiperidone for dopamine receptors) to determine Kᵢ values. Ensure proper membrane preparation and nonspecific binding correction .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. halogen groups) and correlate with activity trends .

Q. How can substituent effects on biological activity be optimized?

  • Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the 6/7-position of tetrahydroisoquinoline enhance receptor affinity by stabilizing charge-transfer interactions .
  • Steric hindrance : Bulky substituents (e.g., hexyl chains) reduce metabolic degradation but may lower solubility. Balance via logP calculations .
  • Phenolic hydroxyl protection : Acetylation or methylation prevents oxidation during in vivo assays. Deprotect post-synthesis using NaOH/EtOH .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate stabilization : Protect phenolic OH groups as acetates during alkylation to prevent side reactions .
  • Catalytic optimization : Use Pd/C for hydrogenation steps (e.g., reducing nitro groups) with >90% yield .
  • Scale-up adjustments : Replace column chromatography with fractional crystallization for intermediates (e.g., using ethanol/water mixtures) .

Q. How are chiral centers in tetrahydroisoquinoline derivatives analyzed?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental spectra with known standards to assign absolute configuration .
  • Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.